molecular formula C9H20ClN B1279679 1-Butyl-1-methylpyrrolidinium Chloride CAS No. 479500-35-1

1-Butyl-1-methylpyrrolidinium Chloride

Cat. No. B1279679
CAS RN: 479500-35-1
M. Wt: 177.71 g/mol
InChI Key: BOOXKGZZTBKJFE-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium chloride is a type of ionic liquid that has been the subject of various studies due to its potential applications in different fields such as electrochemistry and solvent systems. Ionic liquids are salts that are liquid at relatively low temperatures and have unique properties like low volatility and high thermal stability. The research on this compound spans from its use in electrodeposition processes to its role as a solvent in thermodynamic studies.

Synthesis Analysis

The synthesis of this compound-based ionic liquids often involves the combination with other compounds to form mixtures with specific properties. For instance, a study has shown that mixtures of this compound with TaCl5 can be synthesized, which are suitable as electrolytes for the electrochemical deposition of tantalum . These mixtures exhibit different thermal behaviors and form stoichiometric crystalline phases with distinct melting points, indicating the versatility of this compound in forming various ionic liquids with tailored properties.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives plays a crucial role in their interaction with other substances and their overall behavior. For example, the interaction between this compound and Au(111) surfaces has been studied, revealing potential-dependent solvation layers and surface reconstructions . Additionally, the FTIR spectra of the Pyr14Cl-TaCl5 mixtures provide insights into the inter-ionic interactions and the nature of the formation of these ionic liquids as a function of the molar ratio of the components .

Chemical Reactions Analysis

This compound participates in various chemical reactions, particularly in the context of electrochemistry. It has been used in the degradation of pollutants through sulfate radicals generated by the activation of peroxymonosulfate, with iron-based minerals like pyrite acting as catalysts . Moreover, the compound is involved in the electrodeposition of metals such as aluminum and germanium, where it serves as a solvent or supporting electrolyte [4, 8].

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its mixtures have been extensively studied. These properties include thermal stability, viscosity, density, and electrochemical behavior. For instance, the volumetric properties of binary mixtures of this compound with various amides have been reported, showing positive excess molar volumes and the influence of the molecular solvent structure on these properties . The electrochemical properties of this compound-based ionic liquids have also been investigated, revealing a wide voltage range of the electrochemical window suitable for studies on various compounds .

Scientific Research Applications

Electrochemical Studies and Complex Formation

1-Butyl-1-methylpyrrolidinium Chloride has been used in the study of copper(I) and copper(II) chloride complexes in RTILs, revealing the existence of a three-coordinated complex, Cu(I)Cl32−, not found in organic chloroaluminates without significant temperature increase (Vainikka et al., 2013).

Degradation and Environmental Applications

It has been investigated in the context of degradation through sulfate radicals generated by different methods, including electro-assisted activation in the presence of iron for pollutant removal (Arellano et al., 2019).

Thermochemical Properties

Research includes determining the standard molar enthalpy of formation of 1-butyl-1-methylpyrrolidinium dicyanamide, a related compound, through combustion calorimetry and mass spectrometry, aiding in understanding its thermochemical properties (Emel’yanenko et al., 2008).

Application in Lithium-Ion Batteries

Studies have explored its use as a flame-retarding additive in lithium-ion batteries, showing effectiveness in reducing flammability and enhancing thermal stability (Bae et al., 2013).

Electrodeposition and Alloy Formation

Research on the electrodeposition of Ni(II)/Fe(II) in ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide has been conducted, revealing insights into the separation of reductive potential and the formation of Ni-Fe alloys (Lo et al., 2016).

Thermal Behaviour and Electrochemical Applications

The thermal behavior of mixtures of this compound and TaCl5 was investigated, highlighting potential applications as electrolytes for electrochemical deposition of tantalum (Babushkina).

Vapor-Liquid Equilibria Studies

Studies include measurements of binary vapor-liquid equilibria for water and 2-propanol with this compound, aiding in understanding its interactions with solvents (Mohammed et al., 2018).

Synthesis of Ionic Liquid Precursors

Research on the microwave-assisted synthesis of methylcarbonate salts, including 1-butyl-1-methylpyrrolidinium methylcarbonate, presents a methodology for preparing intermediates for ionic liquid libraries (Holbrey et al., 2010).

Safety and Hazards

  • Personal Protective Equipment : When handling BMIMCl, wear appropriate protective gear, including gloves and eyeshields .

Future Directions

  • Biocompatibility : Investigating its potential in biomedical applications .

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpyrrolidinium chloride plays a significant role in biochemical reactions as a solvent and phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as oxidation and alkylation . The nature of these interactions is primarily based on its ionic properties, which allow it to stabilize transition states and intermediates in biochemical reactions. Additionally, this compound has been shown to inhibit certain enzymes, such as human organic cation transporter 2, by binding to their active sites .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been reported to cause irritation to the eyes, skin, and respiratory system, indicating its potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a solvent, stabilizing transition states and intermediates in chemical reactions . Furthermore, it can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to moisture or high temperatures . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, such as irritation and organ damage . Threshold effects have been observed, with lower doses causing minimal changes in cellular function, while higher doses result in significant alterations in gene expression and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination from the body . It is moderately absorbed and extracted by the kidney, with the majority of the compound being eliminated in the urine as the parent compound . This indicates that this compound does not undergo extensive metabolic transformation in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is a substrate for human organic cation transporter 2, which facilitates its uptake and distribution within the body . The compound’s localization and accumulation are influenced by its ionic properties, allowing it to interact with various cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its ionic nature and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm and organelles, where it exerts its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments within the cell .

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.ClH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOXKGZZTBKJFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1031460
Record name 1-Butyl-1-methylpyrrolidinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

479500-35-1
Record name 1-Butyl-1-methylpyrrolidinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479500-35-1
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Record name 1-Butyl-1-methylpyrrolidinium chloride
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Record name 1-Butyl-1-methylpyrrolidinium chloride
Source EPA DSSTox
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Record name Pyrrolidinium, 1-butyl-1-methyl-, chloride (1:1)
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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